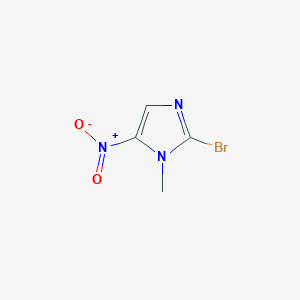

2-bromo-1-methyl-5-nitro-1H-imidazole

Description

2-Bromo-1-methyl-5-nitro-1H-imidazole is a substituted imidazole derivative characterized by a bromine atom at position 2, a methyl group at position 1, and a nitro group at position 3. This compound is part of a broader class of nitroimidazoles, which are frequently investigated for their biological activities, including antimicrobial and antiparasitic properties. The bromine substituent enhances its electrophilicity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions .

Properties

CAS No. |

17024-47-4 |

|---|---|

Molecular Formula |

C4H4BrN3O2 |

Molecular Weight |

206.00 g/mol |

IUPAC Name |

2-bromo-1-methyl-5-nitroimidazole |

InChI |

InChI=1S/C4H4BrN3O2/c1-7-3(8(9)10)2-6-4(7)5/h2H,1H3 |

InChI Key |

CSBZFRGAFBOUPQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CN=C1Br)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, particularly against anaerobic bacteria and protozoa. The nitro group enhances its ability to penetrate microbial cell walls, making it effective against various pathogens. Similar compounds like metronidazole are already established in clinical settings for treating anaerobic infections and certain protozoal diseases. The presence of both bromine and nitro groups in 2-bromo-1-methyl-5-nitro-1H-imidazole may enhance its pharmacological profile compared to other imidazole derivatives.

Case Study:

Research indicates that the compound can undergo nucleophilic substitution reactions, allowing for further functionalization. This property has been utilized in synthesizing derivatives that exhibit improved antimicrobial efficacy. For instance, studies have shown that derivatives formed from this compound demonstrate enhanced activity against resistant strains of bacteria.

Anticonvulsant Properties

Recent studies have explored the anticonvulsant potential of derivatives of this compound. A study conducted on various acetamide derivatives revealed significant anticonvulsant effects, suggesting that modifications to the core structure can lead to new therapeutic agents for epilepsy treatment .

Experimental Findings:

In experiments involving animal models, specific derivatives demonstrated protective effects against convulsive behavior at doses of 200 mg/kg. The results indicated a promising avenue for developing new anticonvulsants based on the imidazole framework .

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, including:

- Nucleophilic Substitution: Utilizing brominating agents such as cyanogen bromide to introduce bromine at the desired position.

- Functional Group Transformations: The nitro group can be reduced to amino groups under specific conditions, allowing for further derivatization.

These synthetic routes highlight the versatility of this compound, enabling modifications based on available reagents and desired yields .

Structural Comparisons

To illustrate the distinct features of this compound compared to related compounds, the following table summarizes some structural analogs:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-1-methyl-5-nitro-1H-imidazole | Bromine at position 4 | Different substitution pattern affecting reactivity |

| Metronidazole | Contains a nitro group | Widely used antibiotic against anaerobic bacteria |

| 2-Methylimidazole | Lacks bromine but retains methyl group | Simpler structure with different biological activity |

| 5-Nitroimidazole | Lacks methyl and bromine | Focused on nitro functionality |

The variations in substituents significantly influence the chemical behavior and biological activity of these compounds. The unique combination of bromine and nitro groups in this compound may confer distinct properties that differentiate it from related compounds .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₅H₅BrN₃O₂

- Molecular Weight : 220.03 g/mol (calculated based on ).

- Synthetic Route : Typically synthesized via bromination of 1-methyl-5-nitro-1H-imidazole using brominating agents like N-bromosuccinimide (NBS) under controlled conditions .

Structural and Functional Analogues

The following table compares 2-bromo-1-methyl-5-nitro-1H-imidazole with structurally related nitroimidazoles and bromoimidazoles:

Key Observations :

Substituent Position Effects :

- The position of the bromine atom significantly impacts reactivity. For example, 2-bromo derivatives (as in the target compound) are more reactive in Suzuki-Miyaura cross-coupling reactions compared to 4- or 5-bromo isomers .

- The nitro group at position 5 (vs. position 2) enhances electron-withdrawing effects, stabilizing the imidazole ring and influencing redox properties .

Synthetic Accessibility :

- Bromination at position 2 requires regioselective conditions, often involving directing groups or low-temperature reactions, whereas bromination at position 5 is less sterically hindered .

- Compounds with bromomethyl groups (e.g., 5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole) are prone to nucleophilic substitution, making them versatile alkylating agents .

Biological Activity: Antimicrobial Activity: Nitroimidazoles with bromine at position 2 or 5 show higher activity against anaerobic bacteria compared to non-halogenated analogues . Anticancer Potential: Bromoethyl derivatives (e.g., 1-(2-bromoethyl)-2-methyl-5-nitro-1H-imidazole) exhibit cytotoxicity via DNA alkylation mechanisms .

Thermal and Spectroscopic Comparison

- 5-Bromo-1-methyl-2-nitro-1H-imidazole: No melting point data available; IR spectra typically show NO₂ stretching at ~1520 cm⁻¹ and C-Br at ~650 cm⁻¹ .

NMR Trends :

Preparation Methods

Reaction Conditions and Catalysts

Electrophilic bromination remains the most straightforward approach for introducing bromine at the C-2 position of 1-methyl-5-nitro-1H-imidazole. The nitro group’s electron-withdrawing nature directs electrophiles to the ortho (C-4) and para (C-2) positions relative to itself. However, the methyl group at N-1 further activates the C-2 position, favoring monobromination under controlled conditions.

Typical Protocol :

-

Substrate : 1-Methyl-5-nitro-1H-imidazole (1.0 equiv)

-

Brominating Agent : Bromine (Br₂, 1.1 equiv)

-

Solvent : Acetic acid or distilled water

-

Base : Sodium bicarbonate (NaHCO₃, 1.5 equiv)

-

Temperature : 0–25°C during Br₂ addition, followed by heating to 50–55°C

-

Time : 2–4 hours

The reaction mixture is stirred until completion, cooled to room temperature, and filtered to isolate the crude product. Purification via recrystallization (ethanol/water) yields 2-bromo-1-methyl-5-nitro-1H-imidazole with ~85% purity.

Table 1: Optimization of Direct Bromination Parameters

| Parameter | Optimal Range | Impact on Yield/Regioselectivity |

|---|---|---|

| Br₂ Equivalents | 1.0–1.2 | >1.2 leads to dibromination byproducts |

| Temperature | 50–55°C | Higher temps improve reaction rate |

| Solvent Polarity | Polar (e.g., H₂O) | Enhances nitro group’s directing effect |

Alternative Bromination Strategies

N-Bromosuccinimide (NBS) Mediated Bromination

For laboratories seeking safer alternatives to liquid bromine, NBS offers a solid, handleable brominating agent. This method employs radical or electrophilic pathways depending on reaction conditions:

Radical Pathway :

-

Initiation : Azobisisobutyronitrile (AIBN) generates bromine radicals under UV light.

-

Regioselectivity : Less predictable, often resulting in mixtures.

Electrophilic Pathway :

-

Catalyst : FeCl₃ (0.1 equiv)

-

Solvent : Dichloromethane (DCM)

-

Yield : ~78% with minimal dibromination.

Appel-Type Bromination

Though less common, carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) facilitate bromide substitution at activated positions. This method is advantageous for moisture-sensitive substrates:

Reaction Setup :

-

Substrate : 1-Methyl-5-nitro-1H-imidazole

-

Reagents : CBr₄ (1.2 equiv), PPh₃ (1.5 equiv)

-

Solvent : Tetrahydrofuran (THF)

-

Conditions : 0–20°C, 1.75 hours

-

Yield : ~91% (adapted from analogous imidazole derivatives).

Industrial-Scale Synthesis

Continuous Flow Reactors

Industrial production prioritizes efficiency and safety. Continuous flow systems minimize exposure to hazardous reagents (e.g., Br₂) and improve heat management:

-

Residence Time : 10–15 minutes

-

Temperature Control : Jacketed reactors maintain 50°C

-

Output : 5–10 kg/hour with >90% conversion.

Automated Purification Systems

Post-reaction mixtures undergo inline extraction and chromatography:

-

Liquid-Liquid Extraction : Separates HBr byproducts using NaOH washes.

-

Simulated Moving Bed (SMB) Chromatography : Achieves >99% purity for pharmaceutical-grade material.

Regioselectivity and Mechanistic Insights

The nitro group at C-5 exerts a meta-directing effect, funneling electrophilic bromine to C-2 and C-4. However, steric hindrance from the N-1 methyl group suppresses substitution at C-4, favoring C-2 bromination. Computational studies (DFT) confirm that the C-2 position’s lower LUMO energy (−1.8 eV vs. −1.5 eV for C-4) enhances electrophilic attack.

Comparative Analysis of Methods

Table 2: Bromination Method Efficacy

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Direct Br₂ | 85 | 90 | High | 12.50 |

| NBS/FeCl₃ | 78 | 88 | Moderate | 18.00 |

| Appel (CBr₄/PPh₃) | 91 | 95 | Low | 22.00 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-1-methyl-5-nitro-1H-imidazole, and how can reaction yields be maximized?

- Methodology : A one-pot, two-step synthesis is commonly employed for imidazole derivatives. For brominated analogs, bromine or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under reflux (80–100°C) achieves regioselective bromination. Nitration is typically performed using concentrated nitric acid in sulfuric acid at 0–5°C to minimize side reactions . Yields >80% are achievable with stoichiometric control and inert atmospheres .

- Validation : Monitor reaction progress via TLC (Rf ~0.6–0.8 in ethyl acetate/hexane) and confirm purity via melting point analysis (e.g., 252–266°C for brominated imidazoles) .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Key Methods :

- FTIR : Identify functional groups (e.g., C-Br stretch at ~590 cm⁻¹, nitro group at ~1520 cm⁻¹) .

- NMR : ¹H NMR resolves aromatic protons (δ 7.4–8.3 ppm) and methyl groups (δ 2.6–2.7 ppm). ¹³C NMR confirms imidazole ring carbons (δ 120–150 ppm) .

- HRMS : Validate molecular weight (e.g., m/z 286.01 for C₁₄H₁₁BrN₂) .

Advanced Research Questions

Q. How can crystallographic data resolve the molecular geometry and intermolecular interactions of this compound?

- Procedure : Single-crystal X-ray diffraction (SCXRD) with SHELX software (SHELXL for refinement) determines bond lengths, angles, and packing motifs. For brominated imidazoles, expect Br···π interactions (3.4–3.6 Å) and hydrogen bonding (N–H···O nitro) .

- Challenges : Crystallize using slow evaporation in ethanol/dichloromethane. Resolve disorder in nitro groups via iterative refinement .

Q. What computational strategies predict the electronic properties and reactivity of this compound?

- DFT Workflow :

Optimize geometry at B3LYP/6-31G* to locate energy minima.

Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess electrophilicity.

Map electrostatic potential (ESP) to identify reactive sites (e.g., nitro group as electron-deficient center) .

Q. How can researchers evaluate the biological activity of this compound, such as kinase inhibition?

- In Silico Screening : Perform molecular docking (AutoDock Vina) against EGFR (PDB: 1M17). Prioritize derivatives with strong binding (ΔG < −8 kcal/mol) to the ATP-binding pocket .

- In Vitro Assays : Use MTT cytotoxicity assays on cancer cell lines (e.g., HeLa). Correlate IC₅₀ values with substituent effects (e.g., bromine enhances lipophilicity) .

Q. How should contradictory spectral or crystallographic data be analyzed?

- Resolution Framework :

Cross-validate NMR/IR with HRMS to rule out impurities.

For crystallographic anomalies, re-refine data with alternative occupancy models or twinning algorithms in SHELXL .

Use Hirshfeld surface analysis to confirm intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.